4-Bromobenzylmalononitrile
Overview
Description
4-Bromobenzylmalononitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of malononitrile, where the benzyl group is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzylmalononitrile can be synthesized through a multi-step process involving the bromination of benzylmalononitrile. The typical synthetic route involves the following steps:
Bromination of Benzylmalononitrile: Benzylmalononitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzylmalononitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form substituted benzylidenemalononitriles.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Condensation Reactions: Catalysts such as piperidine or pyridine in solvents like ethanol or acetonitrile are employed.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reducing agent.
Major Products:
Nucleophilic Substitution: Substituted benzylmalononitriles.
Condensation Reactions: Benzylidenemalononitriles.
Reduction: Benzylamines.
Scientific Research Applications
4-Bromobenzylmalononitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromobenzylmalononitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In condensation reactions, the compound forms a double bond with an aldehyde or ketone, resulting in the formation of a benzylidene derivative. The nitrile groups can be reduced to primary amines through the transfer of hydride ions from reducing agents.
Comparison with Similar Compounds
Benzylmalononitrile: Lacks the bromine substituent and has different reactivity and applications.
4-Bromobenzonitrile: Contains a single nitrile group and a bromine atom, differing in its chemical behavior and uses.
Monobromomalononitrile: Another brominated malononitrile derivative with distinct regioselectivity and reactivity.
Uniqueness: 4-Bromobenzylmalononitrile is unique due to the presence of both bromine and nitrile functional groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGNUIZSPVENNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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